molecular formula C7H12O B041370 Cyclohexanecarboxaldehyde CAS No. 2043-61-0

Cyclohexanecarboxaldehyde

Cat. No.: B041370
CAS No.: 2043-61-0
M. Wt: 112.17 g/mol
InChI Key: KVFDZFBHBWTVID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyclohexanecarboxaldehyde is an organic compound with the molecular formula C7H12O. It is a clear, colorless to faintly pink liquid with a distinct aldehyde odor. This compound is also known by several other names, including cyclohexanal, cyclohexanaldehyde, and hexahydrobenzaldehyde .

Chemical Reactions Analysis

Types of Reactions: Cyclohexanecarboxaldehyde undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Comparison with Similar Compounds

Cyclohexanecarboxaldehyde can be compared with other similar compounds, such as:

This compound is unique due to its stability and versatility in various chemical reactions, making it a valuable compound in both research and industrial applications.

Properties

IUPAC Name

cyclohexanecarbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O/c8-6-7-4-2-1-3-5-7/h6-7H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVFDZFBHBWTVID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40174375
Record name Cyclohexanaecarboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40174375
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

112.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Clear colorless liquid; [Sigma-Aldrich MSDS]
Record name Cyclohexanecarboxaldehyde
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/20499
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

2043-61-0
Record name Cyclohexanecarboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2043-61-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclohexanaecarboxaldehyde
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002043610
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CYCLOHEXANECARBOXALDEHYDE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=68509
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Cyclohexanaecarboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40174375
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cyclohexanecarbaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.016.417
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CYCLOHEXANECARBOXALDEHYDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SW0X317TE3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

A solution of cyclohexane with 1000 ppm acetaldehyde and 500 ppm methyl formate impurities was prepared and a partitioning run was carried out in a 500 mL separatory funnel, reacting this mixture with aqueous sodium bisulfite as the reducing agent and aqueous sodium hydroxide as the base. The cyclohexane-aldehyde solution was prepared by mixing 1000 g cyclohexane, 1.0 g acetaldehyde, and 0.5 g methyl formate in a large flask. After mixing, a portion was decanted into a labeled vial for analysis. Sodium bisulfite solution was prepared by mixing 9.66 g water and 2.16 g Na2S2O5 in a flask with shaking until complete dissolution had occurred. Sodium hydroxide solution was drawn from 0.2 N sodium hydroxide laboratory stock solution.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two
Quantity
0.5 g
Type
reactant
Reaction Step Two
Quantity
1000 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
Na2S2O5
Quantity
2.16 g
Type
reactant
Reaction Step Four
Name
Quantity
9.66 g
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cyclohexanecarboxaldehyde
Reactant of Route 2
Cyclohexanecarboxaldehyde
Reactant of Route 3
Cyclohexanecarboxaldehyde
Reactant of Route 4
Cyclohexanecarboxaldehyde
Reactant of Route 5
Cyclohexanecarboxaldehyde
Reactant of Route 6
Cyclohexanecarboxaldehyde
Customer
Q & A

Q1: What is the molecular formula and weight of cyclohexanecarboxaldehyde?

A1: this compound has the molecular formula C7H12O and a molecular weight of 112.17 g/mol.

Q2: Are there any characteristic spectroscopic data available for this compound?

A: Yes, research on this compound commonly employs nuclear magnetic resonance (NMR) spectroscopy to determine the conformational free energy of the formyl group. [] Studies have shown that the cis and trans-4-t-butyl derivatives of this compound can be used as models to understand the behavior of axial and equatorial formyl groups in this molecule. []

Q3: What are the typical applications of this compound in catalytic reactions?

A: this compound serves as a valuable starting material in various organic reactions. For example, it's utilized in Prins reactions to synthesize 1,3-dioxanes, a class of heterocyclic compounds. [] These reactions can be efficiently catalyzed by Brønsted-acidic imidazolium ionic liquids, offering a simple and environmentally friendly approach to 1,3-dioxanes. []

Q4: How does this compound behave in reactions involving samarium diiodide?

A: Research has demonstrated that samarium diiodide can promote pinacol coupling reactions using this compound. [] This reaction, in the presence of polyethylene glycols, leads to the formation of 1,2-diols. [] Interestingly, the stereochemical outcome leans towards the threo-isomer with a diastereoselectivity as high as 10:1. [] This selectivity is noteworthy as it differs from benzaldehyde, suggesting two distinct mechanistic pathways in these pinacol coupling reactions. []

Q5: Can this compound be used in asymmetric synthesis?

A: Absolutely. A notable example is its use in catalytic enantioselective α‐acylvinyl anion reactions. [] Here, silyloxyallenes, synthesized from acylsilanes via the Kuwajima–Reich rearrangement, react with this compound in the presence of a chiral chromium(III) catalyst. [] This reaction provides access to enantioenriched β-substituted α,β-unsaturated carbinols with control over alkene geometry and a new stereogenic center. []

Q6: Are there any known cases of this compound acting as a catalyst poison?

A: Yes, in the context of benzyl alcohol hydrogenation, research indicates that this compound can act as a catalyst poison, particularly with rhodium catalysts. [] The formation of this compound as a byproduct during the reaction leads to a significant decrease in the hydrogenation rate. [] Interestingly, this poisoning effect is less pronounced with platinum catalysts. []

Q7: Can this compound be biotransformed by microorganisms?

A: Yes, studies using Aspergillus niger NRRL 326 show this fungus can biotransform isophorone into various products, including 3,3-dimethyl-5-oxo-cyclohexanecarboxaldehyde. [, ] This highlights the potential of microorganisms to modify and potentially detoxify this compound and related compounds. [, ]

Q8: How does the structure of this compound, particularly the cyclohexyl ring, influence its activity?

A: The cyclohexyl ring in this compound plays a significant role in its activity, particularly in the context of leukotriene B4 (LTB4) antagonism. [] Research on cyclohexane derivatives as LTB4 antagonists suggests that incorporating a 1,3-disubstituted cyclohexyl motif into the triene system of LTB4 leads to potent antagonists. [] This approach has yielded compounds with excellent affinity for LTB4 receptors, highlighting the importance of the cyclohexyl ring in mimicking the spatial and electronic properties of the natural ligand. []

Q9: Does the presence or absence of an aromatic ring in aldehydes impact their interaction with phospholipid layers?

A: Research exploring the impact of odor molecules on 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC) molecular layers, which serve as simplified models of epithelial cellular membranes, provides valuable insights into this question. [] Studies comparing the effects of benzaldehyde (aromatic) and this compound (aliphatic) revealed that the presence of an aromatic ring in benzaldehyde enhances its ability to counteract the disruptive effects of malodor substances on DOPC layers. []

Q10: Are there any viable alternatives or substitutes for this compound in specific applications?

A: The choice of alternatives depends largely on the specific application. For instance, in the synthesis of α,δ-dioxygenated allylic stannanes, researchers have explored the use of methoxymethyl (MOM) ethers as an alternative to tert-butyldimethylsilyl (TBS) ethers for protecting the hydroxyl group in the starting materials. [] The MOM-protected allylic stannanes, upon transmetalation with indium chloride, demonstrate improved diastereoselectivity in additions to aldehydes like this compound compared to their TBS counterparts. [] This highlights how subtle structural modifications can significantly impact the reaction outcome and lead to the identification of superior synthetic alternatives. []

Q11: What analytical techniques are commonly employed to study this compound and its reactions?

A: A range of analytical techniques are crucial for characterizing this compound and its derivatives. Gas chromatography coupled with mass spectrometry (GC-MS) is extensively used to identify and quantify reaction products, as seen in studies of biotransformation reactions using Aspergillus niger NRRL 326. [, ] Additionally, high performance liquid chromatography (HPLC) plays a vital role in analyzing both volatile and non-volatile metabolites produced in these biotransformation processes. []

Q12: Are there any cross-disciplinary applications of this compound?

A: Yes, this compound finds applications beyond traditional synthetic chemistry. For example, in materials science, its use in synthesizing ciclesonide, an inhaled corticosteroid for asthma treatment, highlights its relevance in medicinal chemistry and drug development. [] Ciclesonide, designed to have potent local anti-inflammatory activity with a good safety profile, exemplifies the cross-disciplinary nature of research involving this compound. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.